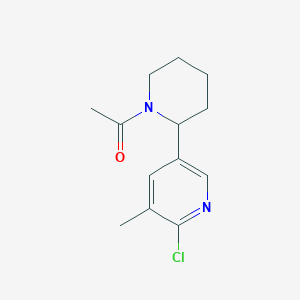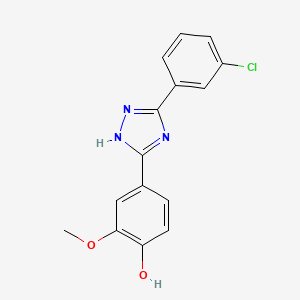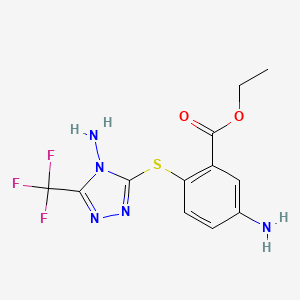
1-(Cyclopropylmethyl)pyrrolidin-3-amine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Cyclopropylmethyl)pyrrolidin-3-amine dihydrochloride is a chemical compound with the molecular formula C8H16N2·2HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a cyclopropylmethyl group attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopropylmethyl)pyrrolidin-3-amine dihydrochloride typically involves the reaction of cyclopropylmethylamine with pyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting amine is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as crystallization or chromatography, is common to achieve the desired quality standards.
化学反应分析
Types of Reactions
1-(Cyclopropylmethyl)pyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives. Substitution reactions can result in the formation of new functionalized pyrrolidine compounds.
科学研究应用
1-(Cyclopropylmethyl)pyrrolidin-3-amine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the development of new materials and chemical processes.
相似化合物的比较
Similar Compounds
- 1-(Cyclopropylmethyl)pyrrolidin-3-amine
- 3-(Cyclopropylmethyl)pyrrolidine
- N-Cyclopropylmethylpyrrolidine
Uniqueness
1-(Cyclopropylmethyl)pyrrolidin-3-amine dihydrochloride is unique due to its specific structural features, such as the presence of the cyclopropylmethyl group and the dihydrochloride salt form. These characteristics contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
属性
分子式 |
C8H18Cl2N2 |
|---|---|
分子量 |
213.15 g/mol |
IUPAC 名称 |
1-(cyclopropylmethyl)pyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C8H16N2.2ClH/c9-8-3-4-10(6-8)5-7-1-2-7;;/h7-8H,1-6,9H2;2*1H |
InChI 键 |
BMWOHQXDOOJSBC-UHFFFAOYSA-N |
规范 SMILES |
C1CC1CN2CCC(C2)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




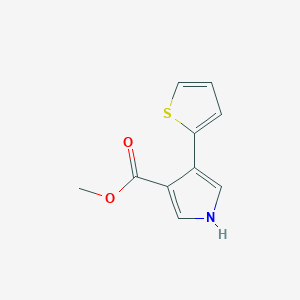
![6-Cyclopropyl-3-(4-methoxybenzyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11804925.png)
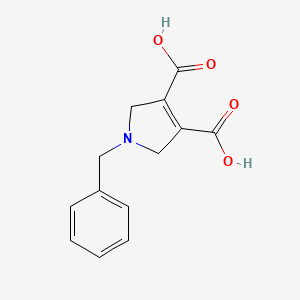
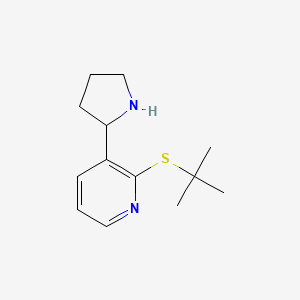
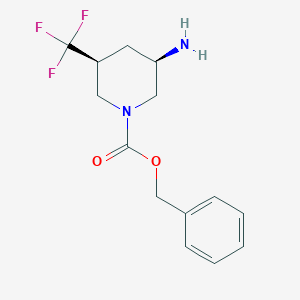
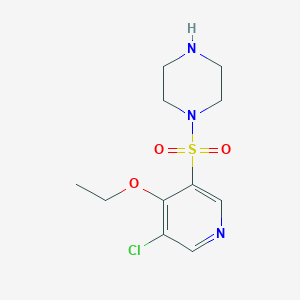

![3-Ethyl-6-(4-methoxyphenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11804951.png)
